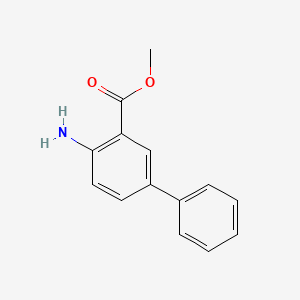
Methyl 2-amino-5-phenylbenzoate
Übersicht
Beschreibung
Methyl 2-amino-5-phenylbenzoate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Methyl 2-amino-5-phenylbenzoate has shown promise in anticancer research. Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, a study demonstrated that modifications to the phenyl group can enhance the compound's efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Analgesic Properties
Research has also highlighted the analgesic properties of this compound. In animal models, it was found to significantly reduce pain responses, suggesting a mechanism that may involve the inhibition of specific pain pathways .
Organic Synthesis
Intermediate in Synthesis
this compound serves as a valuable intermediate in the synthesis of various biologically active compounds. It can be utilized in the preparation of more complex structures through reactions such as acylation and alkylation. For instance, it has been employed in synthesizing derivatives with enhanced pharmacological profiles .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Acylation | With acetic anhydride | 85 |
| Alkylation | With alkyl halides | 75 |
| Cyclization | Under acidic conditions | 70 |
Materials Science
Polymer Chemistry
In materials science, this compound is explored for its role in polymer chemistry. It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance in high-temperature applications .
Case Studies
Case Study 1: Anticancer Research
A recent study investigated the effects of this compound on human cancer cell lines. The compound was found to inhibit cell proliferation effectively and induce apoptosis at concentrations that were non-toxic to normal cells. This selectivity is crucial for developing safer anticancer therapies .
Case Study 2: Synthesis of Derivatives
Another study focused on synthesizing a series of derivatives from this compound, evaluating their biological activities. The derivatives exhibited varying degrees of inhibition against enzymes linked to metabolic diseases, showcasing the versatility of this compound in drug design .
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
methyl 2-amino-5-phenylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |
InChI-Schlüssel |
OHCDSOWRUPEPSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













